4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline
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Overview
Description
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline is an organic compound that features a naphthalene ring substituted with a chlorine atom and an aniline group substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline typically involves the reaction of 4-chloronaphthalene-1-ol with 3-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one .
- (2S)-2-[(4-Chloronaphthalen-1-yl)oxy]propanoic acid .
- 2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid .
Uniqueness
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the naphthalene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
83054-68-6 |
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Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3-methoxyaniline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-17-10-11(19)6-8-16(17)21-15-9-7-14(18)12-4-2-3-5-13(12)15/h2-10H,19H2,1H3 |
InChI Key |
DUPMDURJVIQSAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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